2-Isopropylidenecyclopentanone

Description

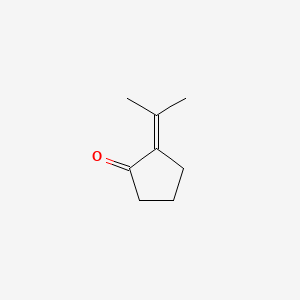

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylidenecyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6(2)7-4-3-5-8(7)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPHXXOADOMUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415864 | |

| Record name | 2-(Propan-2-ylidene)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2758-17-0 | |

| Record name | 2-(Propan-2-ylidene)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropylidenecyclopentanone and Its Precursors

Direct Synthetic Routes to 2-Isopropylidenecyclopentanone

The most direct approaches to this compound involve the formation of the exocyclic double bond through condensation or a sequence of alkylation and elimination.

Condensation Reactions for α,β-Unsaturated Ketone Formation (e.g., Claisen-Schmidt Type)

The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, provides a straightforward route to α,β-unsaturated ketones. libretexts.orgrsc.org This reaction involves the base- or acid-catalyzed reaction between a ketone and an aldehyde or another ketone that can readily dehydrate. libretexts.org In the synthesis of this compound, cyclopentanone (B42830) reacts with acetone (B3395972).

The reaction is typically carried out in the presence of a catalyst. For instance, the use of a Zr(HSO₄)₄/SiO₂ catalyst under solvent-free conditions has been shown to be effective for the Claisen-Schmidt condensation of aromatic aldehydes with ketones, suggesting its potential applicability to aliphatic ketones as well. lodz.pl Another study investigated the aldol condensation of cyclopentanone and acetone over various solid base and acid catalysts, highlighting the complexity of product distribution and the challenge of catalyst deactivation by oligomer formation. researchgate.net

A facile, solvent-free Claisen-Schmidt reaction for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones has been reported using solid sodium hydroxide (B78521) as a catalyst, demonstrating high yields in short reaction times. rsc.org While this example involves benzaldehyde, the principle can be extended to the reaction of cyclopentanone with acetone.

Table 1: Examples of Claisen-Schmidt Type Condensation for Ketone Synthesis

| Ketone 1 | Ketone/Aldehyde 2 | Catalyst/Conditions | Product | Yield | Reference |

| Cyclopentanone | Acetone | Solid NaOH, grinding, 5 min | This compound | Not specified for this specific reaction, but related reactions gave high yields. | rsc.org |

| Cyclohexanone | Benzaldehyde | Solid NaOH, grinding, 5 min | 2,6-Bis(benzylidene)cyclohexanone | 95% | rsc.org |

| Acetone | Benzaldehyde | Solid NaOH, grinding, 2 min | Benzylideneacetone & Bis-benzylideneacetone | 42% & 53% | rsc.org |

| Cyclopentanone | 3-Nitrobenzaldehyde | Zr(HSO₄)₄/SiO₂ | 2,5-Bis(3-nitrobenzylidene)cyclopentanone | 95% | lodz.pl |

Alkylation and Elimination Strategies to Introduce the Isopropylidene Moiety

An alternative to condensation reactions is a two-step approach involving alkylation of a cyclopentanone-derived nucleophile followed by an elimination reaction to form the double bond.

One of the most effective methods for introducing a specific exocyclic double bond is the Wittig reaction. wikipedia.org This reaction utilizes a phosphorus ylide, known as a Wittig reagent, which reacts with a ketone to form an alkene. libretexts.org For the synthesis of this compound, cyclopentanone would be treated with isopropylidenetriphenylphosphorane (Ph₃P=C(CH₃)₂). The Wittig reaction is advantageous because it forms the double bond in a specific location, avoiding the potential for isomeric mixtures that can arise from other elimination methods. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgresearchgate.net

Direct alkylation of a pre-formed cyclopentanone enolate with an isopropyl halide, followed by elimination, is generally less effective for creating tertiary alkyl connections due to competing side reactions. orgsyn.org The enolate can be challenging to form and control, and the subsequent elimination step can lead to a mixture of endocyclic and exocyclic double bond isomers. The use of silyl (B83357) enol ethers can circumvent some of these issues, as demonstrated in the synthesis of 2-tert-pentylcyclopentanone, a method that solves the challenge of α-tert-alkylation of ketones. orgsyn.org

Table 2: The Wittig Reaction for Alkene Synthesis from Ketones

| Ketone | Wittig Reagent | Product | Key Features | Reference |

| Cyclopentanone | Isopropylidenetriphenylphosphorane | This compound | Forms a specific exocyclic double bond. | libretexts.orgwikipedia.org |

| Camphor | Methylenetriphenylphosphorane | Methylene derivative of camphor | Effective even for sterically hindered ketones. | wikipedia.org |

Synthesis of Related Cyclopentanone Enone Systems

Beyond the direct synthesis of this compound, a rich field of chemistry is dedicated to the synthesis of various cyclopentenone systems, many of which are chiral and serve as crucial building blocks in the synthesis of natural products and pharmaceuticals.

Enantioselective and Asymmetric Syntheses of Chiral Cyclopentenones

Chiral cyclopentenones are highly valuable synthetic intermediates. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Numerous methods have been developed for their enantioselective and asymmetric synthesis. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These strategies include:

Pauson-Khand Reaction: A powerful method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, often catalyzed by cobalt or other transition metals. wikipedia.org

Nazarov Cyclization: An acid-catalyzed conrotatory electrocyclic reaction of divinyl ketones to form cyclopentenones. wikipedia.org Asymmetric variants of this reaction have been developed using chiral catalysts. wikipedia.org

Organocatalyzed Reactions: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for the enantioselective synthesis of cyclopentenones through various reaction cascades. organic-chemistry.orgorganic-chemistry.org

Redox-Relay Heck Strategy: This method allows for the desymmetrization of cyclic enones to produce optically active γ-substituted cyclopentenones. nih.gov

These methods provide access to a wide array of chiral cyclopentenone structures with high enantiomeric excess. organic-chemistry.orgorganic-chemistry.orgnih.gov

Catalytic Transformation of Biomass-Derived Furan (B31954) Compounds to Cyclopentanone Derivatives

A sustainable approach to cyclopentanone derivatives involves the catalytic conversion of compounds derived from biomass, such as furfural (B47365) (FF) and 5-(hydroxymethyl)furfural (HMF). rsc.orgorgsyn.orgacs.org This transformation typically involves a hydrogenative ring rearrangement. rsc.orgacs.org The process generally follows these steps:

Hydrogenation: The aldehyde group of furfural or HMF is hydrogenated to the corresponding alcohol (furfuryl alcohol or 2,5-bis(hydroxymethyl)furan). rsc.orgorgsyn.org

Piancatelli Rearrangement: The furan ring undergoes an acid-catalyzed rearrangement to form a cyclopentanone derivative. rsc.orgorgsyn.org

Further Hydrogenation: The resulting cyclopentenone intermediate can be further hydrogenated to yield cyclopentanone or its substituted derivatives. orgsyn.orgwikipedia.org

A variety of heterogeneous catalysts, often bifunctional with both metal and acid sites, have been developed to improve the efficiency and selectivity of this conversion. rsc.orgorgsyn.orgwikipedia.org

Table 3: Catalytic Systems for the Conversion of Furfural to Cyclopentanone

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Major Product(s) | Furfural Conversion (%) | Product Yield (%) | Reference |

| Co-Ni | TiO₂ | 150 | 4 | Cyclopentanone (CPO), Cyclopentanol (CPL) | ~100 | CPO: 53.3, CPL: 45.4 | wikipedia.org |

| CuNi | Carbon | Not Specified | Not Specified | Cyclopentanone | 99.3 | 96.9 | wikipedia.org |

| Co | ZrO₂-La₂O₃ | Not Specified | Not Specified | Cyclopentanone, Cyclopentanol | 100 | CPO: 4, CPL: 82 | wikipedia.org |

| Pd | FeZn-DMC | Not Specified | Not Specified | Cyclopentanone | Not Specified | 96.6 | researchgate.net |

Electro-organic Synthesis of Cyclopentanone Derivatives

Electro-organic synthesis offers a sustainable and often highly selective alternative to traditional chemical methods. The electrochemical approach can be applied to the synthesis of cyclopentanone derivatives, including α,β-unsaturated systems.

The electrochemical reduction of certain benzothiazole (B30560) derivatives has been shown to produce cyclopentanone derivatives. acs.orgacs.org More broadly, electrochemical methods can be used for the desaturation of carbonyl compounds to form α,β-unsaturated ketones. nih.gov This can be achieved through the oxidation of enol silanes or enol phosphates, providing a pathway to compounds like cyclopentenone from cyclopentanone. nih.gov

A tandem electrocatalytic process has been developed for the production of α,β-unsaturated ketones. rsc.org This method couples the electrooxidation of a benzylic alcohol to an aldehyde with a subsequent aldol condensation with a ketone. rsc.org While demonstrated with benzylic alcohols, this principle could potentially be adapted for other substrates. The electrochemical synthesis of cyclopentenones has also been achieved through intermolecular α-amination of cyclopentanone. organic-chemistry.org

Annulation Strategies for the Construction of Cyclopentanone Ring Systems from Olefins

The formation of five-membered carbocyclic rings, or cyclopentanes, is a fundamental challenge in organic synthesis. Unlike six-membered rings which can be readily formed through well-established methods like the Diels-Alder or Robinson Annulation reactions, general and widely applicable methods for cyclopentane (B165970) synthesis are less common. baranlab.org Annulation strategies, which involve the formation of a new ring onto an existing structure, provide a powerful approach to cyclopentanone frameworks from simple olefin precursors. baranlab.org

A versatile and widely cited method involves a three-carbon annulation process that converts olefins into cyclopentanones. acs.org This strategy effectively adds a three-carbon unit to the double bond of an olefin to construct the five-membered ring. Other specialized protocols have been developed for the sequential addition of necessary components to functional groups, followed by an immediate ring closure, often conducted in a single reaction vessel. baranlab.org For instance, a Michael addition can be followed by an activation step and subsequent cyclization onto the carbonyl of the Michael acceptor. baranlab.org

One notable approach uses the reaction of palladium-oxyallyl species with 1,3-dienes in a (3 + 2) cycloaddition, promoted by lithium triflate, to yield cyclopentanones. organic-chemistry.org The efficiency and yield of annulation reactions can be influenced by steric factors, such as the presence of a quaternary center on the starting material, which can sometimes lead to higher yields and faster reaction rates due to the Thorpe-Ingold effect. baranlab.org

Synthesis of Cyclic α-Diazo Ketones via Diazo Transfer Methods

Cyclic α-diazo ketones are valuable synthetic intermediates. mdpi.com The most common method for their synthesis is the diazo transfer reaction, which involves the transfer of a diazo group (N₂) from a donor, typically a sulfonyl azide, to a carbonyl compound acceptor. scielo.brchim.it

For simple cyclic ketones, the acidity of the α-methylene group is relatively low, necessitating forceful reaction conditions for the diazo transfer to occur. mdpi.com To achieve selective mono-diazotization, the ketone is often activated beforehand. A common activation strategy is formylation via a Claisen condensation with a reagent like ethyl formate. scielo.br The resulting 1,3-dicarbonyl compound is significantly more acidic, facilitating the diazo transfer. The activating formyl group is subsequently removed during the reaction in a process known as deformylative diazo transfer. scielo.brchim.it

The general procedure for this transformation is outlined below:

Chemical Reactivity and Transformation Mechanisms of 2 Isopropylidenecyclopentanone

Catalytic Hydrogenation and Reduction Pathways

The conjugated system in 2-isopropylidenecyclopentanone presents multiple sites for reduction. Selective reduction of either the carbon-carbon double bond or the carbonyl group can be achieved by carefully selecting catalysts and reaction conditions.

The selective hydrogenation of the exocyclic α,β-unsaturated double bond in compounds like this compound to yield the corresponding saturated ketone, 2-isopropylcyclopentanone (B83243), is a common and synthetically useful transformation. This reaction is typically achieved using catalytic hydrogenation. researchgate.netchemistryviews.org The chemoselectivity, favoring the reduction of the C=C bond over the C=O bond, is a well-established principle for many transition-metal catalysts. rsc.org

Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. researchgate.net Research on various exocyclic α,β-unsaturated ketones has shown that high selectivity can be achieved by optimizing solvent, pressure, and additives. researchgate.net For instance, conducting the reaction in a non-polar solvent like toluene (B28343) at atmospheric pressure can significantly favor the formation of the saturated ketone. The addition of a basic additive, such as pyridine, can further enhance selectivity by poisoning catalyst sites that might promote carbonyl reduction. researchgate.net

| Catalyst | Solvent | Additive | Pressure | Primary Product | Selectivity |

|---|---|---|---|---|---|

| Pd/C | Toluene | Pyridine | Atmospheric | Saturated Ketone | High |

| Pd/CaCO₃ | Ethanol | None | Atmospheric | Saturated Ketone | Good |

| (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H | Methanol | None | 1 atm H₂ | Saturated Ketone | High |

| Ni(0) Nanoparticles | Isopropanol | Octanoic Acid | 10 bar H₂ | Saturated Ketone | High |

The mechanism for catalytic hydrogenation involves the adsorption of both the hydrogen gas and the unsaturated ketone onto the surface of the metal catalyst. Hydrogen adds in a syn-fashion across the double bond, leading to the formation of the saturated product which then desorbs from the catalyst surface.

This compound can be converted into cyclopentylamine (B150401) derivatives through a process known as reductive amination or reductive alkylation. masterorganicchemistry.com This powerful C-N bond-forming reaction transforms a carbonyl group into an amine via an intermediate imine or enamine. researchgate.net The reaction can be performed in a direct, one-pot manner where the ketone, amine, and reducing agent are all combined. researchgate.net

The general mechanism involves two main stages:

Imine Formation: The amine (a primary or secondary amine) first acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion).

Reduction: The imine intermediate, which is present in equilibrium with the ketone, is then reduced in situ to the final amine product. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in preference to the ketone, allowing the reaction to be carried out efficiently at neutral or slightly acidic pH. masterorganicchemistry.com

| Amine Source | Reducing Agent | Catalyst/Additive | Typical Product |

|---|---|---|---|

| Primary Amine (R-NH₂) | NaBH₃CN | Acetic Acid | Secondary Amine |

| Secondary Amine (R₂NH) | NaBH(OAc)₃ | None | Tertiary Amine |

| Ammonia (NH₃) | H₂ / Raney Ni | None | Primary Amine |

| Primary Amine (R-NH₂) | NaBH₄ | H₃PW₁₂O₄₀ | Secondary Amine |

Cyclization and Annulation Reactions

The structural framework of this compound serves as a valuable synthon for constructing more complex fused and spirocyclic ring systems.

Fused heterocyclic systems can be synthesized from cyclic ketone precursors through multicomponent reactions that build a new ring onto the existing carbocycle. A prominent example is the Gewald aminothiophene synthesis, which can be used to form a thiophene (B33073) ring fused to the cyclopentane (B165970) core. wikipedia.orgchemeurope.com This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

While the reaction typically starts with a saturated ketone, it can be applied to a derivative of this compound, such as its saturated analog 2-isopropylcyclopentanone (obtainable via hydrogenation as described in 3.1.1). The mechanism proceeds via an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur, and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgchemeurope.com Studies have demonstrated the utility of cyclic ketones, including cyclopentanone (B42830), in this reaction. thieme-connect.com

Spirocycles can be accessed from this compound by first converting it into a related α,β-epoxy ketone. The double bond of the enone can be epoxidized using various reagents, such as hydrogen peroxide under basic conditions.

The resulting epoxy ketone can then undergo an acid-catalyzed rearrangement to form a spirocyclic compound. a-z.lu Treatment of cyclic α,β-epoxy ketones with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can promote a rearrangement cascade. scripps.edu This process involves the opening of the oxirane ring to form a carbocation intermediate, which is followed by the migration of one of the carbon-carbon bonds of the cyclopentane ring to the carbocation center. This ring contraction/migration sequence ultimately leads to the formation of a spirocyclic dicarbonyl compound or a related structure. a-z.luscripps.edu

The enone moiety of this compound makes it a suitable substrate for [2+2] photocycloaddition reactions with alkenes. wikipedia.orgorganicreactions.org This reaction, induced by UV light, is a powerful method for constructing cyclobutane (B1203170) rings and has been extensively studied for cyclic enones like cyclopentenone. illinois.edu

The mechanism is not a concerted process but proceeds stepwise through a triplet diradical intermediate. wikipedia.org The reaction sequence is as follows:

Photoexcitation: The enone absorbs a photon, promoting it from the ground state to an excited singlet state.

Intersystem Crossing: The short-lived singlet state rapidly undergoes intersystem crossing to a more stable triplet state.

Exciplex and Diradical Formation: The excited triplet enone forms an exciplex with a ground-state alkene. This complex then collapses to a 1,4-diradical intermediate, where the initial bond formation determines the regiochemistry of the product.

Ring Closure: Spin inversion of the triplet diradical to a singlet diradical allows for the final bond closure to form the cyclobutane ring. wikipedia.org

The regioselectivity of the addition (head-to-head vs. head-to-tail) is influenced by steric and electronic factors of both the enone and the alkene partner. wikipedia.orgillinois.edu For example, reactions with electron-rich olefins often favor head-to-tail adducts. illinois.edu

| Enone | Alkene Partner | Typical Major Product |

|---|---|---|

| Cyclic Enone | Electron-Rich Alkene (e.g., Isobutylene) | Head-to-Tail Adduct |

| Cyclic Enone | Electron-Deficient Alkene (e.g., Methyl Acrylate) | Head-to-Head Adduct |

Nucleophilic and Electrophilic Addition Reactions

The α,β-unsaturated carbonyl moiety in this compound presents two electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon of the exocyclic double bond (C6). This duality leads to two possible modes of addition: 1,2-addition (direct attack on the carbonyl carbon) and 1,4-addition (conjugate or Michael addition to the β-carbon). libretexts.orgyoutube.comlibretexts.org

The regiochemical outcome is largely dictated by the nature of the nucleophile and the reaction conditions, often explained by the principle of Hard and Soft Acids and Bases (HSAB).

1,2-Addition (Kinetic Control): This pathway is generally favored by "hard" nucleophiles, which are characterized by high charge density and are typically strong bases. Examples include Grignard reagents (RMgX) and organolithium reagents (RLi). youtube.commsu.edu The reaction is often irreversible and faster, making it the kinetically controlled product. libretexts.orgmasterorganicchemistry.comopenochem.org Low temperatures typically favor the formation of the 1,2-adduct. masterorganicchemistry.com

1,4-Addition (Thermodynamic Control): This pathway is favored by "soft" nucleophiles, which are less basic and more polarizable. Examples include organocuprates (Gilman reagents, R₂CuLi), enamines, and enolates. youtube.com The initial product is an enolate, which is then protonated during workup to yield the final saturated ketone. This pathway often leads to the more thermodynamically stable product and can be favored at higher temperatures where the initial 1,2-addition may be reversible. libretexts.orgmasterorganicchemistry.com

| Nucleophile Type | Example Reagent | Predominant Addition Mode | Controlling Factor |

|---|---|---|---|

| Hard Nucleophile | CH₃MgBr (Grignard) | 1,2-Addition | Kinetic Control |

| Hard Nucleophile | CH₃Li (Organolithium) | 1,2-Addition | Kinetic Control |

| Soft Nucleophile | (CH₃)₂CuLi (Gilman) | 1,4-Addition | Thermodynamic Control |

| Soft Nucleophile | Sodium Enolate of Diethyl Malonate | 1,4-Addition (Michael Addition) | Thermodynamic Control |

| Hydride Reagent | NaBH₄ / CeCl₃ (Luche reduction) | 1,2-Addition | Kinetic Control |

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.com In the context of this compound, it can act as an electrophilic acceptor in a "crossed" or "mixed" aldol reaction. libretexts.org Since this compound lacks α-hydrogens on the cyclopentanone ring that can be readily deprotonated to form an enolate, it cannot act as the nucleophilic component itself.

However, it can react readily with an enolate generated from another ketone or aldehyde. For instance, in the presence of a base, acetone (B3395972) can be deprotonated to form its enolate, which can then attack the electrophilic β-carbon of this compound in a 1,4-addition (Michael-type aldol addition). khanacademy.org Subsequent protonation yields a diketone. If the reaction is heated, an intramolecular aldol condensation might occur, potentially leading to the formation of a new ring system. libretexts.org The success of such crossed aldol reactions often relies on using a carbonyl compound that cannot enolize as the acceptor, which is the case for this compound. libretexts.org

The reaction of this compound with organometallic reagents is a prime example of the competition between 1,2- and 1,4-addition. youtube.comnih.govlibretexts.org

Grignard and Organolithium Reagents: As hard nucleophiles, these reagents typically favor direct (1,2) addition to the carbonyl carbon. msu.educlockss.org The reaction of this compound with methylmagnesium bromide would be expected to yield 1-(prop-1-en-2-yl)cyclopentan-1-ol.

Organocuprates (Gilman Reagents): These are soft organometallic nucleophiles and are well-known for selectively performing 1,4-conjugate addition to α,β-unsaturated carbonyls. libretexts.org Reacting this compound with lithium dimethylcuprate, ((CH₃)₂CuLi), would result in the addition of a methyl group to the β-carbon, forming 2-isopropylcyclopentanone after protonation of the intermediate enolate.

| Organometallic Reagent | Addition Type | Expected Major Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1,2-Addition | 1-(prop-1-en-2-yl)cyclopentan-1-ol |

| Methyllithium (CH₃Li) | 1,2-Addition | 1-(prop-1-en-2-yl)cyclopentan-1-ol |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | 2-isopropylcyclopentanone |

Isomerization and Rearrangement Processes

This compound, an exocyclic α,β-unsaturated ketone, can undergo isomerization to its more thermodynamically stable endocyclic isomer, 2-isopropyl-1-cyclopentene-1-one. This transformation involves the migration of the double bond from an exocyclic to an endocyclic position. The driving force for this rearrangement is the formation of a more substituted, and thus more stable, alkene.

This isomerization can be catalyzed by either acids or bases.

Acid-Catalyzed Isomerization: Protonation of the carbonyl oxygen generates a resonance-stabilized carbocation. Deprotonation from the isopropyl methyl group by a conjugate base can lead to the formation of the endocyclic double bond.

Base-Catalyzed Isomerization: A strong base can abstract a proton from one of the methyl groups of the isopropylidene moiety to form a resonance-stabilized enolate. Subsequent protonation of this intermediate at the α-carbon of the cyclopentanone ring results in the formation of the endocyclic isomer.

Other rearrangements, such as photochemical [2+2] cycloadditions or rearrangements involving cleavage and reformation of the cyclopentanone ring, are also possible under specific conditions, leading to diverse and complex molecular frameworks.

Photo-enolization and Isotopic Labeling Studies (e.g., Deuteration)

The study of photo-enolization in cyclic enone systems like this compound provides critical insights into their excited-state reactivity. Upon absorption of ultraviolet light, the enone can undergo excitation to a singlet state, followed by intersystem crossing to a more stable triplet state. This excited state is responsible for the subsequent chemical transformations.

A key photochemical reaction is the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a biradical intermediate. This biradical can then collapse to form a transient photo-enol. The existence and structure of these short-lived enols are often investigated using isotopic labeling studies, particularly deuteration.

In a typical experiment involving this compound, deuteration at the γ-position (the methyl groups of the isopropylidene moiety) would be performed. Upon irradiation, if the γ-hydrogen (or deuterium) is abstracted, the resulting photo-enol will incorporate the isotope. Subsequent ketonization of this enol would lead to the scrambling or exchange of the deuterium (B1214612) label. By analyzing the position and extent of deuterium incorporation in the recovered starting material or products using techniques like NMR or mass spectrometry, the mechanism and dynamics of the photo-enolization process can be elucidated. These studies help to confirm the role of the γ-hydrogens and the intermediacy of the enol in the photochemical reaction pathway.

Thermal Rearrangements of α,β-Epoxyketones to β-Diketones

The α,β-epoxyketone derived from this compound serves as a key intermediate for thermal rearrangement reactions. The synthesis of this epoxide, 2-isopropylidene-1-oxaspiro[2.4]heptan-4-one, is typically achieved through the epoxidation of the parent enone. The subsequent thermal rearrangement of this epoxide can lead to the formation of a β-diketone.

| Starting Material | Reaction Condition | Major Product | Proposed Intermediate |

| 2-isopropylidene-1-oxaspiro[2.4]heptan-4-one | Thermal (Heating) | 2-acetyl-2-methylcyclopentanone | Diradical |

Olefin Metathesis Reactions and Isomerization in Cyclic Enone Systems

This compound, possessing an exocyclic double bond, is a potential substrate for olefin metathesis reactions. Ring-closing metathesis (RCM) is a powerful tool for synthesizing cyclic compounds. organic-chemistry.orgwikipedia.org While RCM is typically used to form rings, the exocyclic nature of the double bond in this compound makes it more amenable to cross-metathesis or ring-opening metathesis polymerization (ROMP) if a suitable diene partner is present.

A significant challenge in the metathesis of cyclic enones is the potential for undesired isomerization of the double bond. researchgate.netnih.gov Ruthenium-based catalysts, commonly used for metathesis, can sometimes generate ruthenium-hydride species in situ, which are known to catalyze the migration of the double bond. researchgate.net This can lead to a mixture of products and reduce the efficiency of the desired metathesis reaction. To mitigate this, isomerization suppressants such as 1,4-benzoquinone (B44022) can be added to the reaction mixture. nih.govcaltech.edu These additives are believed to quench the hydride species responsible for the isomerization. nih.gov

The efficiency of metathesis reactions involving enones can be influenced by the choice of catalyst, solvent, and reaction temperature. nih.govmdpi.com Second-generation Grubbs and Hoveyda-Grubbs catalysts often show greater tolerance to the carbonyl functional group. nih.gov

| Reaction Type | Potential Outcome for this compound | Key Considerations |

| Cross-Metathesis | Reaction with another olefin to form a new acyclic compound. | Catalyst choice, prevention of isomerization. |

| Ring-Opening Metathesis | Could potentially occur if the cyclopentanone ring is sufficiently strained. | Ring strain, catalyst activity. |

| Isomerization (Side Reaction) | Migration of the exocyclic double bond to an endocyclic position. | Formation of ruthenium-hydride species. |

Wolff Rearrangement and Related Transformations of Cyclic α-Diazo Ketones

The Wolff rearrangement is a key reaction of α-diazocarbonyl compounds, which converts them into ketenes. wikipedia.orgorganic-chemistry.org This reaction has significant synthetic utility, particularly in ring-contraction strategies. wikipedia.org For a compound related to this compound, the process would begin with the synthesis of the corresponding cyclic α-diazo ketone.

The synthesis of cyclic α-diazo ketones is often achieved through a diazo transfer reaction. nih.govorgsyn.org This typically involves activating the ketone, for instance by formylation, to increase the acidity of the α-proton, followed by reaction with a diazo transfer agent like tosyl azide. nih.govorganic-chemistry.org

Once the α-diazo ketone is formed, the Wolff rearrangement can be induced thermally, photochemically, or through metal catalysis (e.g., using silver(I) oxide). wikipedia.orgorganic-chemistry.org The rearrangement involves the loss of dinitrogen gas and a 1,2-rearrangement to produce a highly reactive ketene (B1206846) intermediate. wikipedia.org In the case of a cyclic α-diazo ketone derived from a cyclopentanone system, this results in the formation of a cyclobutane derivative. The ketene intermediate can be trapped by various nucleophiles. For example, in the presence of water, a carboxylic acid is formed; with alcohols, an ester is produced; and with amines, an amide is generated. wikipedia.org This sequence, starting from a carboxylic acid and resulting in a one-carbon chain-extended homolog, is known as the Arndt-Eistert homologation. wikipedia.orgorganic-chemistry.org

| Step | Description | Reactants/Catalysts | Product |

| 1. Diazo Ketone Synthesis | Diazo transfer to an activated cyclopentanone derivative. | Formylating agent, base, tosyl azide. nih.gov | Cyclic α-diazo ketone. |

| 2. Wolff Rearrangement | Rearrangement of the α-diazo ketone. | Heat, light, or Ag₂O. wikipedia.org | Ketenes. |

| 3. Nucleophilic Trapping | Reaction of the ketene with a nucleophile. | Water, alcohol, or amine. wikipedia.org | Ring-contracted carboxylic acid, ester, or amide. |

Oxidation Reactions

Aerobic Oxidation Pathways and Mechanistic Interrogations

The aerobic oxidation of enones, including this compound, involves the reaction with molecular oxygen, often in the presence of a catalyst. These reactions are of interest due to the use of air as an inexpensive and environmentally benign oxidant. nih.govrsc.org The oxidation can lead to various products, including epoxides, hydroperoxides, or further oxidized species, depending on the reaction conditions and the catalyst employed. nih.gov

Mechanistic studies of aerobic oxidation often point to radical pathways. The reaction may be initiated by the formation of a radical species, which then reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then propagate the chain reaction. In some cases, metal catalysts, such as those based on copper or ruthenium, are used to facilitate the activation of oxygen and control the selectivity of the oxidation. rsc.orgnih.gov For instance, systems using CuI and a diamine ligand have been shown to be effective for the selective aerobic oxidation of alcohols, and similar principles can be applied to the oxidation of activated C-H bonds in other systems. rsc.org The presence of a base can also significantly influence the reaction pathway, sometimes directing the oxidation towards hydroperoxides or alcohols. nih.gov

Epoxidation Chemistry

Epoxidation of this compound involves the addition of an oxygen atom across one of its double bonds to form an epoxide. As an α,β-unsaturated ketone, the endocyclic double bond is electron-deficient, making it susceptible to nucleophilic epoxidation methods. nih.govnih.gov

A common method for the epoxidation of α,β-unsaturated ketones is the Weitz-Scheffer reaction, which utilizes a nucleophilic oxidant like hydrogen peroxide or tert-butyl hydroperoxide under basic conditions. nih.govorganic-chemistry.org The reaction proceeds via a conjugate addition of the hydroperoxide anion to the enone, forming an enolate intermediate. This intermediate then undergoes intramolecular cyclization to form the epoxide ring and displace a hydroxide (B78521) ion. nih.gov Various catalysts, including rare-earth metal amides and lanthanoid complexes, have been developed to achieve high enantioselectivity in these epoxidations. organic-chemistry.orgacs.org

The choice of oxidant and reaction conditions can influence the yield and selectivity of the epoxidation. For instance, cyclohexylidenebishydroperoxide has been demonstrated as an effective oxidant for α,β-unsaturated ketones, providing excellent yields under mild conditions. nih.gov Environmentally benign protocols have also been developed using water as the solvent. rsc.org

| Epoxidation Method | Oxidant | Conditions | Typical Yield |

| Weitz-Scheffer Reaction | Hydrogen Peroxide, tert-butyl hydroperoxide | Basic (e.g., KOH, NaOH) | Good to Excellent nih.gov |

| Catalytic Asymmetric Epoxidation | tert-butyl hydroperoxide, Cumene hydroperoxide | Lanthanoid complexes, Chiral prolinols | High yield and enantiomeric excess organic-chemistry.orgacs.org |

| Gem-dihydroperoxide Oxidation | Cyclohexylidenebishydroperoxide | Aqueous KOH, 1,4-dioxane | Excellent nih.gov |

Spectroscopic and Computational Elucidation in Research on 2 Isopropylidenecyclopentanone

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Electronic State Analysis

Spectroscopic techniques are fundamental in unequivocally determining the molecular structure of 2-Isopropylidenecyclopentanone and analyzing its electronic states. A combination of methods provides a complete picture of its atomic connectivity, functional groups, and molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the cyclopentanone (B42830) ring and the isopropylidene group. The two methyl groups of the isopropylidene moiety are chemically equivalent and would appear as a single sharp signal (a singlet). The protons on the cyclopentanone ring would exhibit more complex splitting patterns (multiplets) due to coupling with adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. nih.gov As a molecule with C₈H₁₂O formula, this compound is expected to display signals for each unique carbon environment. nih.gov Key diagnostic peaks include a signal in the downfield region (around 200-220 ppm) characteristic of a ketone carbonyl carbon. libretexts.orgweebly.com The sp² hybridized carbons of the isopropylidene double bond would resonate between 115-150 ppm. libretexts.orgoregonstate.edu The remaining signals for the aliphatic sp³ carbons of the cyclopentanone ring and the isopropylidene methyl groups would appear in the upfield region of the spectrum. oregonstate.edu

¹⁷O NMR: Oxygen-17 NMR is a more specialized technique that could directly probe the electronic environment of the carbonyl oxygen atom. However, due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, its application is less common and no specific data for this compound is readily available in the literature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Carbonyl (C=O) | - | ~205 - 220 | - |

| Quaternary Alkene | - | ~125 - 150 | - |

| Methylene (α to C=O) | ~2.3 - 2.6 | ~35 - 45 | Triplet |

| Methylene (β to C=O) | ~1.8 - 2.1 | ~20 - 30 | Multiplet |

| Methylene (α to C=C) | ~2.2 - 2.5 | ~30 - 40 | Triplet |

| Methyl (on C=C) | ~1.8 - 2.2 | ~20 - 30 | Singlet |

Infrared (IR) Spectroscopy for Carbonyl and Unsaturated Functionalities

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound, namely the ketone and the carbon-carbon double bond. The conjugation between these two groups significantly influences their characteristic absorption frequencies. vscht.cz The carbonyl (C=O) stretching vibration for an α,β-unsaturated ketone is expected to appear at a lower wavenumber (typically 1685-1710 cm⁻¹) compared to a simple saturated cyclopentanone (around 1750 cm⁻¹), due to the delocalization of electron density. nist.govlibretexts.org The carbon-carbon double bond (C=C) stretch, also part of this conjugated system, typically gives rise to a band in the 1640-1680 cm⁻¹ region. libretexts.org The spectrum would also feature C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and potentially just above 3000 cm⁻¹ for any sp² C-H bonds if present, though the isopropylidene group lacks vinylic protons. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1685 - 1710 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |

| Aliphatic C-H (sp³) | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org For this compound (molar mass: 124.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 124. nih.gov

The fragmentation of the molecular ion would likely proceed through pathways characteristic of ketones. libretexts.org Common fragmentation patterns include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the loss of small neutral molecules. youtube.com A prominent fragmentation could be the loss of a methyl radical (•CH₃) from the isopropylidene group, leading to a fragment ion at m/z 109 (M-15). Another possibility is the cleavage of the cyclopentanone ring, which can lead to characteristic fragments seen in the mass spectrum of cyclopentanone itself, such as ions at m/z 56 or 55. youtube.com

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Description |

| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical |

| 96 | [M - CO]⁺ | Loss of carbon monoxide |

| 81 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Ring fragmentation products |

X-ray Crystallography for Precise Molecular Geometry and Stereochemistry

Currently, a search of the crystallographic literature indicates that a single-crystal X-ray structure of this compound has not been reported. This is common for relatively small, non-complex organic molecules that may be liquids at room temperature and difficult to crystallize. If a suitable crystal could be obtained, this technique would confirm the planarity of the conjugated system and provide exact geometric parameters for both the five-membered ring and the exocyclic double bond.

In Situ Spectroscopic Methods for Reaction Monitoring (e.g., ReactIR™)

In situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy (commercially available as ReactIR™), allow for the real-time monitoring of chemical reactions without the need for sampling. nih.gov This provides valuable kinetic and mechanistic information by tracking the concentration changes of reactants, intermediates, and products as the reaction progresses.

While specific studies employing in situ spectroscopy to monitor the synthesis or reactions of this compound are not prominent in the literature, the technique is highly applicable. For instance, in a condensation reaction to form this compound from cyclopentanone and acetone (B3395972), ReactIR™ could be used to monitor the disappearance of the cyclopentanone carbonyl peak (at ~1750 cm⁻¹) and the simultaneous appearance of the conjugated carbonyl (~1700 cm⁻¹) and C=C (~1660 cm⁻¹) bands of the product. This would enable precise determination of reaction endpoints and optimization of reaction conditions. rsc.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools that complement experimental spectroscopic data. nih.gov These approaches can be used to calculate a wide range of molecular properties from first principles.

For this compound, computational methods could be employed to:

Predict Molecular Geometry: Calculate the lowest energy conformation, providing theoretical values for bond lengths and angles that can be compared with potential future experimental data (e.g., from X-ray crystallography).

Simulate Vibrational Spectra: Compute the theoretical IR spectrum. The calculated vibrational frequencies can aid in the assignment of experimental IR bands to specific molecular motions.

Calculate NMR Chemical Shifts: Predict ¹H and ¹³C NMR chemical shifts. While less accurate than experimental values, these calculations can be invaluable for assigning complex spectra and resolving ambiguities.

Analyze Electronic Structure: Investigate the molecular orbitals and electron density distribution to provide a deeper understanding of the molecule's reactivity and the nature of the conjugated π-system.

Although specific computational studies focused solely on this compound are not widely published, the application of these standard methods provides a robust framework for supporting and interpreting experimental findings. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. A typical study on this compound would employ a functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and calculate key electronic properties. biointerfaceresearch.comsciforum.net

Electronic Structure and Stability: The primary output of a DFT calculation is the optimized molecular geometry, which represents the lowest energy arrangement of the atoms. From this optimized structure, the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's stability and reactivity. sciforum.net A larger energy gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to electronic transitions and chemical reactions. sciforum.net

Reactivity Insights: The spatial distribution of the HOMO and LUMO provides insights into the molecule's reactive sites. For an α,β-unsaturated ketone, the HOMO is typically localized over the C=C double bond, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is distributed across the conjugated O=C–C=C system, highlighting the electrophilic nature of the carbonyl carbon and the β-carbon, which are susceptible to nucleophilic attack. sciforum.net

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show a negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, marking it as a site for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, indicating susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table is illustrative and shows the type of data that would be generated from a DFT analysis.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| EHOMO (eV) | -6.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -2.15 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) (eV) | 4.35 | Indicates chemical stability and resistance to electronic excitation. |

| Dipole Moment (Debye) | 3.10 | Measures the overall polarity of the molecule. |

Mechanistic Pathway Elucidation through Computational Modeling (e.g., Energy Profiles, Transition States)

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, which is often difficult to achieve through experimental means alone. nih.gov For this compound, a key reaction of interest is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. uq.edu.aunih.gov

Using DFT, researchers can model the entire reaction coordinate for such an addition. This involves:

Locating Stationary Points: The geometries of the reactants, intermediates, transition states, and products along the reaction pathway are fully optimized.

For a Michael addition to this compound, computational studies would likely investigate different mechanistic possibilities, such as a direct one-step addition versus a multi-step pathway involving a proton transfer. nih.gov The calculated energy barriers for each potential pathway would allow researchers to determine the most favorable mechanism. rsc.org

Table 2: Illustrative Energy Profile for a Hypothetical Michael Addition Reaction This table provides an example of the energetic data obtained from a mechanistic study.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for C-C bond formation | +15.5 |

| Intermediate | Enolate intermediate | -5.2 |

| TS2 | Transition state for protonation | +8.3 |

| Product | Final addition product | -12.7 |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NBO, NLO analysis)

Nonlinear Optical (NLO) Analysis: NLO analysis is used to predict the optical properties of a molecule, particularly its response to strong electromagnetic fields. Molecules with significant charge transfer and extended π-conjugation can exhibit NLO properties. DFT calculations can determine the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀), which is the primary measure of second-order NLO activity. biointerfaceresearch.com For this compound, the conjugated system provides a pathway for intramolecular charge transfer upon electronic excitation. NLO analysis would quantify its potential for applications in optical materials, although its NLO response is expected to be modest compared to molecules with stronger donor-acceptor groups.

Table 3: Exemplary NBO and NLO Data for this compound This table is a hypothetical representation of data from NBO and NLO calculations.

| Analysis | Parameter/Interaction | Calculated Value | Significance |

|---|---|---|---|

| NBO | π(C=C) → π(C=O) | 35.5 kcal/mol | Strong stabilization from π-conjugation. |

| LP(O) → σ(C-C) | 18.2 kcal/mol | Stabilization from lone pair delocalization. | |

| NLO | Polarizability (α) | 85 a.u. | Measures the molecule's response to an electric field. |

| Hyperpolarizability (β₀) | 150 a.u. | Indicates potential for second-order NLO activity. |

Molecular Dynamics Simulations to Understand Conformational Effects

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. An MD simulation of this compound would model the movements of its atoms at a given temperature, revealing its conformational flexibility.

For this molecule, MD simulations would be particularly useful for understanding:

Ring Conformation: The five-membered cyclopentanone ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. MD simulations can explore the energy landscape connecting these conformers and determine their relative populations. The parent compound, cyclopentanone, is known to undergo such conformational changes. uq.edu.au

Flexibility of the Exocyclic Bond: The simulation would show the rotational and vibrational motions of the isopropylidene group relative to the cyclopentanone ring. This flexibility can influence how the molecule docks into an enzyme's active site or how it interacts with other molecules in solution.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how solvent interactions influence the conformational preferences and dynamics of this compound.

The data from MD simulations can provide a more realistic understanding of the molecule's structure and reactivity in a real-world environment, complementing the static picture provided by DFT.

Advanced Synthetic Applications of 2 Isopropylidenecyclopentanone and Its Derivatives

Role in the Total Synthesis of Complex Natural Products (e.g., Longifolene)

The intricate architecture of natural products presents a formidable challenge to synthetic chemists. 2-Isopropylidenecyclopentanone and its precursors have played a crucial role in the strategic construction of complex molecular frameworks. A notable example is the total synthesis of (±)-longifolene, a tricyclic sesquiterpene, accomplished by Oppolzer and his research group.

Utilization in the Design and Synthesis of Bioactive Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry due to their prevalence in a vast array of pharmaceuticals. The scaffold of this compound offers a versatile platform for the synthesis of various bioactive heterocyclic systems.

Pyridone Derivatives: The 2-pyridone core is a privileged structure found in numerous biologically active compounds. mdpi.comnih.gov The synthesis of pyridone derivatives can be achieved through various strategies, often involving the condensation of a β-dicarbonyl compound or its equivalent with a nitrogen source. While direct synthesis from this compound is not extensively documented in readily available literature, its structural motifs can be envisioned as precursors to intermediates suitable for pyridone synthesis. For instance, cleavage of the exocyclic double bond could yield a 1,3-dicarbonyl functionality, a common starting point for pyridone synthesis. researchgate.netnih.govorganic-chemistry.org

Pyrazole (B372694) Derivatives: Pyrazoles are another class of five-membered heterocyclic compounds with a wide range of pharmacological activities. wikipedia.orgyoutube.comwikipedia.orgnih.govmdpi.commdpi.comorganic-chemistry.org The classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. youtube.commdpi.com Similar to the synthesis of pyridones, this compound can be considered a masked 1,3-dicarbonyl compound. Oxidative cleavage of the double bond would unmask the necessary functionality to react with hydrazines and form a pyrazole ring fused to the cyclopentane (B165970) core.

Catalytic Applications in Organic Transformations

The reactivity of this compound makes it a valuable substrate and precursor in various catalytic organic transformations, enabling the construction of complex molecular architectures with high efficiency and selectivity.

Organocatalysis in Asymmetric Synthesis (e.g., Proline-Catalyzed Reactions)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, with proline and its derivatives being among the most widely used catalysts. These catalysts can activate carbonyl compounds towards nucleophilic attack through the formation of enamine intermediates. The exocyclic double bond in this compound is an α,β-unsaturated system, making it a potential Michael acceptor.

Proline-catalyzed asymmetric Michael additions of various nucleophiles to α,β-unsaturated ketones are well-established reactions. mdpi.comnih.govthermofisher.comresearchgate.netrsc.orgnih.govnih.gov In the context of this compound, a proline catalyst could facilitate the enantioselective addition of nucleophiles to the β-position of the exocyclic double bond, leading to the formation of a chiral quaternary center. This approach would provide access to a range of enantioenriched cyclopentanone (B42830) derivatives with potential applications in the synthesis of bioactive molecules.

Transition Metal-Catalyzed Reactions (e.g., Pd-catalyzed cross-coupling, Ru-catalyzed isomerizations, Olefin Metathesis)

Transition metal catalysis offers a broad spectrum of transformations for the functionalization of organic molecules. This compound and its derivatives can participate in various transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective in forming carbon-carbon bonds. While not directly involving this compound as a substrate, related 2-alkylidenecyclopentanones can be synthesized via palladium-catalyzed cross-coupling reactions of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides. This methodology provides a stereoselective route to these valuable synthetic intermediates.

Ruthenium-Catalyzed Isomerizations: Ruthenium catalysts are known to promote the isomerization of double bonds. nih.govnih.gov The exocyclic double bond of this compound could potentially be isomerized to the endocyclic position to form 2-isopropyl-1-cyclopentene-1-one. Such a transformation would provide access to a different regioisomer of the α,β-unsaturated ketone, which could exhibit distinct reactivity in subsequent reactions.

Olefin Metathesis: Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by ruthenium or molybdenum complexes. scispace.comnih.govsoton.ac.uk Derivatives of this compound bearing an additional terminal olefin can undergo ring-closing metathesis (RCM) to construct fused or spirocyclic ring systems. This strategy allows for the rapid assembly of complex polycyclic frameworks from relatively simple starting materials.

Application in Cyclopropenation Reactions

The exocyclic double bond of this compound is susceptible to addition reactions, including cyclopropanation. This reaction involves the addition of a carbene or carbenoid to the double bond to form a three-membered ring.

The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation and is known for its stereospecificity and functional group tolerance. organicreactions.orgwikipedia.orgthermofisher.comnih.govtcichemicals.com Applying the Simmons-Smith or related cyclopropanation conditions to this compound would lead to the formation of a spirocyclic cyclopropane (B1198618) fused to the cyclopentanone ring. nih.gov These spirocyclic structures are of interest in medicinal chemistry and materials science due to their rigid and three-dimensional nature.

Precursors for Sustainable Fuel and Value-Added Chemical Intermediates

The depletion of fossil fuels and the growing concerns over climate change have spurred research into the development of sustainable fuels and chemicals from renewable resources. Biomass-derived platform molecules are key to this transition, and cyclopentanone derivatives, including this compound, hold significant promise in this area.

The carbon skeleton of this compound can be transformed into high-density biofuels through catalytic hydrogenation and hydrodeoxygenation processes. rsc.org These reactions would remove the oxygen atom and saturate the double bond and the ring, yielding isopropylcyclopentane, a hydrocarbon with properties suitable for use as a jet fuel component.

Furthermore, the chemical functionalities of this compound can be leveraged to produce valuable chemical intermediates. For instance, the Baeyer-Villiger oxidation of the ketone functionality would lead to the formation of a lactone, a six-membered ring containing an oxygen atom. organic-chemistry.orgwikipedia.orgyoutube.comnih.govd-nb.info Lactones are important intermediates in the synthesis of polymers, fragrances, and pharmaceuticals. This transformation opens up avenues for converting biomass-derived cyclopentanones into a variety of valuable bio-based products.

Integration into Multicomponent Reactions and Cascade Processes

The unique structural features of this compound, namely its exocyclic α,β-unsaturated ketone moiety, make it a versatile building block in multicomponent reactions (MCRs) and cascade (or domino) processes. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecular architectures from simple precursors in a single operation. The reactivity of the conjugated system in this compound allows for a variety of transformations, including Michael additions, cycloadditions, and annulations, which can be strategically combined in a sequential manner to afford diverse heterocyclic and spirocyclic scaffolds.

Multicomponent reactions involving α,β-unsaturated ketones like this compound often proceed through a series of consecutive transformations where the product of one step becomes the substrate for the next. This circumvents the need for isolation and purification of intermediates, thereby saving time and resources. Similarly, cascade reactions initiated by a single event can trigger a sequence of intramolecular bond formations, leading to a significant increase in molecular complexity.

The application of this compound and its derivatives in these processes has been instrumental in the synthesis of novel compounds with potential biological activities. The ability to generate multiple stereocenters in a controlled fashion is a particularly attractive feature of these reactions.

A notable example of the utility of exocyclic α,β-unsaturated ketones in cascade reactions is their reaction with dinucleophiles, which can lead to the formation of fused polycyclic ring systems. These reactions highlight the potential of compounds like this compound to serve as key intermediates in the synthesis of complex heterocyclic frameworks. arkat-usa.org Furthermore, their participation in 1,3-dipolar cycloadditions provides a powerful route to nitrogen-containing spiroheterocyclic systems. arkat-usa.org

Organocatalysis has also emerged as a powerful tool for controlling the stereochemical outcome of cascade reactions involving cyclic enones. mdpi.com For instance, asymmetric domino reactions between 2-mercaptobenzaldehyde (B1308449) and cyclic enones have been developed to produce tetrahydrothioxanthenones with good yields and moderate enantioselectivities. mdpi.com While not specifically demonstrated with this compound, these findings suggest a promising avenue for its application in asymmetric synthesis.

The following table summarizes representative examples of multicomponent and cascade reactions involving α,β-unsaturated ketones, illustrating the potential synthetic pathways for this compound.

| Reaction Type | Reactants | Product Type | Key Features |

| Domino Reaction | Cyclic Enone, 2-Mercaptobenzaldehyde | Tetrahydrothioxanthenone | Asymmetric synthesis, formation of a fused heterocyclic system. mdpi.com |

| 1,3-Dipolar Cycloaddition | Exocyclic α,β-Unsaturated Ketone, Dipole | Spiroheterocycle | Synthesis of nitrogen-containing spiro compounds. arkat-usa.org |

| Reaction with Dinucleophiles | Exocyclic α,β-Unsaturated Ketone, Dinucleophile | Fused Polycyclic System | Formation of complex heterocyclic skeletons. arkat-usa.org |

| Three-Component Reaction | Isatin, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Efficient construction of complex spiro compounds. beilstein-journals.org |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Catalytic Systems for Transformations of α,β-Unsaturated Cyclopentanones

The transformation of α,β-unsaturated cyclopentanones is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks. A significant area of future research lies in the development of novel and sustainable catalytic systems to drive these transformations with higher efficiency and selectivity.

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of cyclic enones. Chiral primary amine salts, for instance, have been shown to catalyze highly enantioselective epoxidations of cyclic enones using environmentally benign hydrogen peroxide as the oxidant. organic-chemistry.org These bifunctional catalysts activate the enone through the formation of an iminium ion while also activating the hydrogen peroxide via general base catalysis. organic-chemistry.org This dual-activation strategy leads to excellent enantioselectivity in the epoxidation of various substituted cyclohexenones and has been successfully applied to 2-cyclopentenone. organic-chemistry.org

Another promising avenue is the use of organocatalysts for conjugate additions to α,β-unsaturated cyclic ketones. mdpi.com These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. The development of effective organocatalysts for the enantioselective addition of nucleophiles like malonates, nitroalkanes, and thiols to cycloenones is an active area of research. mdpi.com For instance, quinine-based catalysts have been investigated for the addition of thiols, proposing a bifunctional activation mechanism. mdpi.com

Furthermore, enzymatic catalysis offers a highly selective and sustainable approach. Multienzymatic systems, combining the activity of an ene-reductase and an alcohol dehydrogenase, have been used for the stereoselective reduction of tetrasubstituted cyclic enones to produce halohydrins with three contiguous stereogenic centers. acs.org This biocatalytic approach provides excellent stereocontrol and operates under mild reaction conditions.

The following table summarizes selected novel catalytic systems for the transformation of α,β-unsaturated cyclic ketones.

| Catalyst Type | Transformation | Substrate Example | Key Features |

| Chiral Primary Amine Salts | Enantioselective Epoxidation | 2-Cyclopentenone | High enantioselectivity, uses H₂O₂ as oxidant. organic-chemistry.org |

| Quinine-based Organocatalysts | Conjugate Addition of Thiols | Cyclic Enones | Bifunctional activation mechanism. mdpi.com |

| Multienzyme Systems (Ene-reductase, ADH) | Stereoselective Reduction | α-Halo β-Alkyl Tetrasubstituted Cyclic Enones | High stereoselectivity, mild conditions. acs.org |

Exploration of Photochemical and Electrochemical Methodologies for Green Synthesis

In the quest for greener synthetic methods, photochemistry and electrochemistry are emerging as powerful alternatives to traditional chemical processes. These methodologies often operate under mild conditions, reduce the need for hazardous reagents, and can offer unique reactivity.

Photochemical [2+2] cycloaddition is a well-established method for the synthesis of cyclobutane (B1203170) rings, which are valuable synthetic intermediates. The photodimerization of cyclopentenone and its photoaddition to other olefins have been studied, providing access to complex polycyclic structures. researchgate.netcdnsciencepub.com These reactions are typically initiated by UV irradiation and can proceed via a triplet state of the enone. cdnsciencepub.comcdnsciencepub.com The regioselectivity of these cycloadditions can be influenced by factors such as solvent and substrate concentration. scispace.com The development of visible-light-mediated photocatalytic [2+2] cycloadditions of enones, often requiring a Lewis acidic co-catalyst, represents a significant advancement towards more sustainable photochemical synthesis. nih.gov

Electrochemistry offers a reagent-free method for oxidation and reduction reactions, using electrons as the "reagent." The electrosynthesis of 1,4-diene derivatives with a cyclopentene (B43876) skeleton has been demonstrated through an electrochemical oxidation, cyclization, and elimination sequence. nih.gov This method provides a straightforward route to functionalized cyclopentene structures from simple starting materials. Electrochemical methods can also be employed for the synthesis of β-functionalized ketones through the ring-opening of cycloalkanols, proceeding through an α,β-unsaturated ketone intermediate. acs.org The exquisite control over reaction potential in electrosynthesis allows for high chemoselectivity, which can be difficult to achieve with chemical oxidants or reductants. nih.gov

The table below highlights some green photochemical and electrochemical methodologies applicable to cyclopentenone chemistry.

| Methodology | Transformation | Substrate Example | Key Advantages |

| Photochemical [2+2] Cycloaddition | Cyclobutane formation | 2-Cyclopentenone | Access to complex polycyclic structures, atom economical. researchgate.netcdnsciencepub.com |

| Visible-Light Photocatalysis | Reductive Cyclization | Aryl and Aliphatic Enones | Tin-free generation of β-ketoradicals, high diastereoselectivity. nih.gov |

| Electrochemical Synthesis | 1,4-Diene Synthesis | Phenylacetylene and γ,δ-unsaturated carboxylic acid | Exogenous oxidant-free, good functional group compatibility. nih.gov |

| Electrochemical Deconstructive Functionalization | β-Functionalization of Ketones | Cycloalkanols | Exclusive functionalization at the β-position. acs.org |

Advanced Mechanistic Investigations Through Combined Experimental and Computational Dynamics

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The combination of experimental techniques and computational modeling provides a powerful approach to elucidate complex reaction pathways.

Computational studies, particularly using Density Functional Theory (DFT), are increasingly being used to investigate the mechanisms of reactions involving α,β-unsaturated ketones. For example, DFT calculations have been employed to study the potential energy surfaces for the reaction of hydroxyl radicals with cyclopentenone derivatives. nih.govacs.org These studies can reveal the dominant reaction pathways, such as OH-addition versus H-abstraction, and provide insights into the reactivity of different substituted enones. nih.gov

The mechanism of amine additions to α,β-unsaturated aldehydes and ketones has also been investigated using a combination of in situ IR spectroscopy and DFT calculations. acs.org Such studies can rationalize the selectivity between 1,2- and 1,4-addition products, which is often governed by conformational effects. acs.org Understanding these subtleties is key to controlling the outcome of reactions that form α,β-unsaturated imines, which are important intermediates in many synthetic transformations.

Furthermore, computational chemistry has been instrumental in understanding the mechanism of organocatalyzed reactions, such as the DABCO-catalyzed Cloke–Wilson rearrangement of cyclopropyl (B3062369) ketones. nih.gov DFT calculations can elucidate the stepwise nature of such reactions, involving ring-opening and subsequent cyclization, and explain the observed regioselectivity. nih.gov

The following table presents examples of advanced mechanistic investigations in the field of cyclic ketone chemistry.

| Reaction Studied | Methodology | Key Insights |

| OH Radical Reaction with Cyclopentenone | Experimental Kinetics and DFT Calculations | OH-addition is the dominant mechanism at room temperature; methyl substitution increases reactivity. nih.gov |

| Amine Addition to α,β-Unsaturated Ketones | In situ IR Spectroscopy and DFT Calculations | Selectivity between 1,2- and 1,4-addition is controlled by conformational and steric effects. acs.org |

| DABCO-Catalyzed Cloke–Wilson Rearrangement | DFT Calculations | Reaction proceeds stepwise via a zwitterionic intermediate; regioselectivity is substituent-dependent. nih.gov |

Synthesis of High-Value Added Chemicals from Biomass-Derived Feedstocks Utilizing Cyclopentanone (B42830) Chemistry

The transition to a bio-based economy necessitates the development of processes to convert renewable biomass into valuable chemicals. Cyclopentanone is a key platform chemical that can be derived from lignocellulosic biomass, specifically from furfural (B47365). nih.govresearchgate.net This bio-derived cyclopentanone can then be used as a starting material for the synthesis of a range of high-value chemicals, including biofuels.

Once produced, bio-derived cyclopentanone can be upgraded to high-density aviation fuels through aldol (B89426) condensation reactions. researchgate.net The self-condensation of cyclopentanone, or its cross-condensation with other bio-derived molecules like furfural, leads to larger molecules that can be subsequently hydrodeoxygenated to produce cyclic alkanes suitable for jet fuel applications. researchgate.net The aldol condensation of furfural with cyclopentanone has been studied using solid base catalysts, such as KF/γ-Al₂O₃, to maximize the yield of the desired condensation products. researchgate.net

The table below showcases the synthesis of high-value chemicals from biomass-derived cyclopentanone.

| Feedstock | Intermediate | Product | Catalytic System |

| Furfural | Cyclopentanone | - | Pt/C, Pt-Co/C mdpi.comrsc.org |

| Cyclopentanone | 2-Cyclopentylidenecyclopentanone | High-Density Biofuels | Solid Base Catalysts (e.g., KF/γ-Al₂O₃) researchgate.net |

| Furfural and Cyclopentanone | 2,5-bis(2-furylmethylidene)cyclopentan-1-one | Diesel or Jet Fuel Precursors | Solid Base Catalysts researchgate.net |

Integration with Flow Chemistry and Automated Synthetic Strategies for Scalable Production

For chemical processes to be industrially viable, they must be scalable, safe, and efficient. Flow chemistry and automated synthesis are key enabling technologies for achieving these goals in the production of 2-isopropylidenecyclopentanone and other fine chemicals.

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. tue.nl The production of cyclopentanone from furfural has been investigated in a continuous flow packed-bed reactor, demonstrating the potential for intensifying this biomass conversion process. tue.nl An ideal multi-stage reactor design could further optimize this process by tailoring reaction conditions for each step of the transformation. tue.nl

Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and synthetic routes. These systems can perform multiple experiments in parallel, varying reaction parameters such as catalysts, solvents, and temperatures, to rapidly identify optimal conditions. While the automated synthesis of complex molecules like cyclic peptides has been well-established, the principles can be readily applied to the synthesis of small molecules. cem.debiotage.com The integration of automated synthesis with flow chemistry can create highly efficient and autonomous systems for the on-demand production of chemicals.

The benefits of integrating flow chemistry and automation in the synthesis of cyclopentanone derivatives are summarized below.

| Technology | Key Advantages | Application Example |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Continuous production of cyclopentanone from furfural. tue.nl |

| Automated Synthesis | High-throughput screening, rapid reaction optimization. | Automated synthesis of cyclic peptides, applicable to small molecule synthesis. cem.debiotage.com |

| Integrated Flow and Automation | Autonomous and on-demand chemical production. | Conceptual application for the scalable synthesis of this compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products